3,6-DI-Tert-butylfluorene CAS number and molecular weight
3,6-DI-Tert-butylfluorene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-di-tert-butylfluorene, with a focus on its synthesis and potential applications in materials science. While this compound serves as a valuable building block in organic chemistry, it is important to note that, based on currently available scientific literature, there is no documented evidence of its application in drug development or its interaction with biological signaling pathways.
Core Chemical Data
The fundamental properties of 3,6-di-tert-butylfluorene are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 58775-07-8 | [][2][3][4][5][6][7][8] |
| Molecular Weight | 278.43 g/mol | [][2] |
| Molecular Formula | C₂₁H₂₆ | [][2] |
Synthesis and Experimental Protocols
While specific protocols for the direct synthesis of 3,6-di-tert-butylfluorene are not detailed in the readily available literature, a key application of this compound is as a precursor in the synthesis of more complex molecules. A notable example is its use in the preparation of 3,6-di-tert-butyldiphenyldibenzofulvene derivatives, which exhibit interesting photophysical properties.
Experimental Protocol: Synthesis of 3,6-dtb-diphenyldibenzofulvene Derivatives
This protocol details a one-pot, chromatography-free procedure for the condensation of 3,6-di-tert-butylfluorene with benzophenone.
Materials:
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3,6-di-tert-butylfluorene
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Sodium hydride (NaH)
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Dry Tetrahydrofuran (THF)
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Benzophenone
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Ethyl acetate
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Water
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Ethanol
Procedure:
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To a 50 mL round-bottom flask, add 1.5 mmol of 3,6-di-tert-butylfluorene and 7.5 mmol of NaH.
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Add 10 mL of dry THF to the flask.
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The reaction mixture is stirred under reflux at 80°C for 4 hours.
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Following this, 2.5 mmol of the selected benzophenone is added to the mixture.
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The reaction is then left to reflux for an additional 48 hours.
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After cooling to room temperature, the mixture is purified through liquid-liquid extraction using ethyl acetate and water, repeated three times.
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The collected organic fractions are dried over anhydrous Na₂SO₄.
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The organic solvent is subsequently evaporated under reduced pressure.
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The final compounds are obtained through recrystallization from a mixture of dry THF and ethanol at -8°C.
This synthetic pathway is a valuable technique for researchers exploring the creation of novel organic materials with specific optical and electronic properties.
Applications in Materials Science
Research indicates that 3,6-di-tert-butylfluorene and its derivatives are primarily of interest in the field of materials science, particularly in the development of organic electronics. The bulky tert-butyl groups on the fluorene core can enhance the solubility and influence the solid-state packing of the molecules, which are crucial parameters for their performance in devices.
Derivatives of 3,6-di-tert-butylfluorene have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive molecules in solution become highly luminescent in the aggregated state. This property is of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Relevance to Drug Development: An Evidence Gap
Despite the utility of the fluorene scaffold in medicinal chemistry, extensive searches of scientific databases have not yielded any studies on the biological activity or pharmacological properties of 3,6-di-tert-butylfluorene. There is no available information to suggest its involvement in any biological signaling pathways or its potential as a therapeutic agent. While other fluorene derivatives have been investigated for various medicinal applications, the specific substitution pattern of 3,6-di-tert-butylfluorene appears to direct its utility towards materials science rather than pharmacology at present.
Logical Relationship of Synthesis
The following diagram illustrates the logical workflow for the synthesis of 3,6-dtb-diphenyldibenzofulvene derivatives, a key application of 3,6-di-tert-butylfluorene.
Caption: Synthetic workflow for 3,6-dtb-diphenyldibenzofulvene derivatives.
References
- 2. Page loading... [guidechem.com]
- 3. 58775-07-8|3,6-Di-tert-butyl-9H-fluorene|BLD Pharm [bldpharm.com]
- 4. 3,6-DI-TERT-BUTYLFLUORENE | 58775-07-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. 3,6-Di-tert-butylfluorene, 98% | Fisher Scientific [fishersci.ca]
- 8. eontrading.uk [eontrading.uk]
